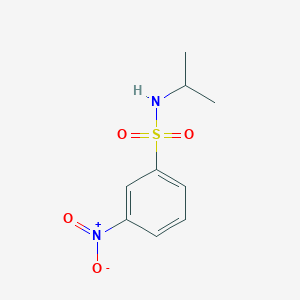
N-Morpholinylthiosalicylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Morpholinylthiosalicylamide (NMTSA) is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. This compound is a derivative of thiosalicylamide and contains a morpholine ring, which makes it unique compared to other thiosalicylamide derivatives.
作用機序
The mechanism of action of N-Morpholinylthiosalicylamide is not fully understood. However, it is believed that the morpholine ring in this compound plays a crucial role in its biological activity. The morpholine ring is known to interact with proteins and enzymes, which may explain its inhibitory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the activity of urease, which is involved in the breakdown of urea. Additionally, this compound has been shown to have anti-cancer properties, making it a potential candidate for cancer research.
実験室実験の利点と制限
One of the advantages of using N-Morpholinylthiosalicylamide in lab experiments is its relative simplicity in synthesis. Additionally, this compound has been shown to have various biological activities, making it a versatile research tool. However, one limitation of using this compound is its potential toxicity. It is important to use caution when handling this compound in a laboratory setting.
将来の方向性
There are several future directions for the use of N-Morpholinylthiosalicylamide in scientific research. One potential direction is the use of this compound as a fluorescent probe for the detection of other metal ions in biological samples. Additionally, the anti-cancer properties of this compound could be further explored for potential cancer treatments. Finally, the mechanism of action of this compound could be further studied to gain a better understanding of its biological activity.
Conclusion:
In conclusion, this compound is a unique thiosalicylamide derivative that has gained significant attention in the scientific community due to its potential use as a research tool. Its synthesis method is relatively simple, and it has been shown to have various biological activities. However, caution must be taken when handling this compound in a laboratory setting due to its potential toxicity. There are several future directions for the use of this compound in scientific research, which could lead to new discoveries and potential treatments.
合成法
The synthesis of N-Morpholinylthiosalicylamide involves the reaction of morpholine with thiosalicylic acid in the presence of a catalyst. The product is then purified using column chromatography. This method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
N-Morpholinylthiosalicylamide has been used in various scientific research studies. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and urease. This inhibition can be used to study the role of these enzymes in various biological processes. This compound has also been used as a fluorescent probe for the detection of zinc ions in biological samples. Additionally, this compound has been shown to have anti-cancer properties, making it a potential candidate for cancer research.
特性
CAS番号 |
2032-45-3 |
|---|---|
分子式 |
C11H13NO2S |
分子量 |
223.29 g/mol |
IUPAC名 |
(2-hydroxyphenyl)-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C11H13NO2S/c13-10-4-2-1-3-9(10)11(15)12-5-7-14-8-6-12/h1-4,13H,5-8H2 |
InChIキー |
DQRPYSMROZBWRG-LUAWRHEFSA-N |
異性体SMILES |
C1COCCN1/C(=C/2\C=CC=CC2=O)/S |
SMILES |
C1COCCN1C(=S)C2=CC=CC=C2O |
正規SMILES |
C1COCCN1C(=S)C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B187311.png)
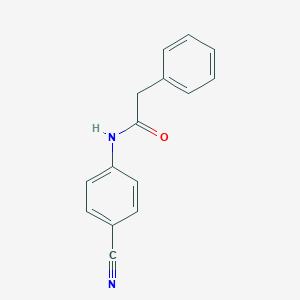
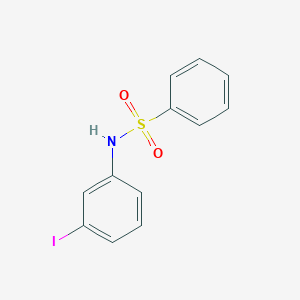
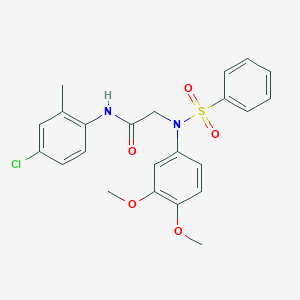
![3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187322.png)


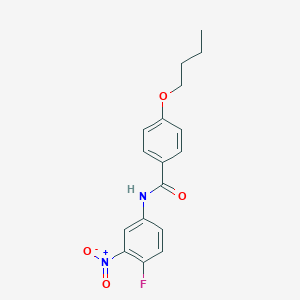
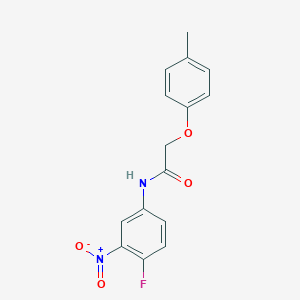
![2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide](/img/structure/B187327.png)

